5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and an oxazinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This method utilizes a chemoselective oxygen cyclization via the 6-exo-dig pathway, yielding the desired heterocycle under mild reaction conditions, such as room temperature or 30°C, without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the gold(I)-catalyzed cycloisomerization method mentioned above can be scaled up for industrial applications due to its simplicity and efficiency under mild conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include gold(I) catalysts for cycloisomerization, bromine for substitution reactions, and various oxidizing and reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit cell proliferation by targeting specific cellular pathways involved in cancer cell growth and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one include other members of the oxazine family, such as:
- 4H-benzo[d][1,3]oxazin-4-one
- 2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one
- 5-chloro-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one
Uniqueness
What sets this compound apart from similar compounds is the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications .
Properties
CAS No. |
147149-86-8 |
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Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-2,6-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8BrNO2/c1-5-3-4-7-8(9(5)11)10(13)14-6(2)12-7/h3-4H,1-2H3 |
InChI Key |
UUGVWNQIZONJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(OC2=O)C)Br |
Origin of Product |
United States |
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